Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18345186
InChI: InChI=1S/C13H14N2O2/c1-8-4-6-10(7-5-8)12-14-9(2)11(15-12)13(16)17-3/h4-7H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC18345186

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate -

Specification

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name methyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate
Standard InChI InChI=1S/C13H14N2O2/c1-8-4-6-10(7-5-8)12-14-9(2)11(15-12)13(16)17-3/h4-7H,1-3H3,(H,14,15)
Standard InChI Key YLDFUMQCUZAHLN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=C(N2)C)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Structure

The compound’s molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. Its IUPAC name, methyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate, reflects the substitution pattern on the imidazole ring (Figure 1). Key structural features include:

  • A planar imidazole ring with conjugated π-electrons.

  • A methyl group at C5 enhancing steric and electronic effects.

  • A p-tolyl group (4-methylphenyl) at C2 contributing to hydrophobicity.

  • A methoxycarbonyl group at C4 enabling esterification and hydrolysis reactions.

The canonical SMILES representation is CC1=CC=C(C=C1)C2=NC(=C(N2)C)C(=O)OC, and the InChIKey is YLDFUMQCUZAHLN-UHFFFAOYSA-N.

Table 1: Structural and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight230.26 g/mol
Melting PointNot reported
Boiling PointNot reported
1H NMR (CDCl₃)δ 7.38–7.17 (m, aromatic), 3.95 (s, OCH₃), 2.43 (s, CH₃), 2.41 (s, CH₃)
13C NMR (CDCl₃)δ 164.4 (C=O), 146.8, 139.4, 133.6 (aromatic), 51.6 (OCH₃), 21.2, 11.0 (CH₃)

Synthesis Methods

Condensation and Esterification

A common route involves the condensation of 5-methyl-1H-imidazole-4-carboxylic acid with p-tolyl bromide in the presence of a base (e.g., NaH or K₂CO₃), followed by esterification with methanol. This two-step process achieves moderate yields (60–75%) and is scalable for industrial production.

Electrochemical Synthesis

Recent advances utilize electrochemical C(sp³)–H amination for imidazole synthesis. Wang et al. demonstrated a tandem Michael addition-azidation-cyclization strategy:

  • Reagents: Dimethyl acetylenedicarboxylate, benzylamine, TMSN₃, KI, nBu₄NBF₄.

  • Conditions: Platinum electrodes, constant current (12 mA), 18 hours.

  • Yield: 62% after column chromatography .

Table 2: Comparison of Synthesis Methods

MethodYield (%)AdvantagesLimitations
Condensation60–75Scalable, simple reagentsRequires harsh bases
Electrochemical 62Mild conditions, regioselectivitySpecialized equipment needed

Reactivity and Chemical Behavior

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis in acidic or basic conditions to form 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylic acid, a precursor for amide derivatives.

Substitution Reactions

The C2 p-tolyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), while the imidazole NH site allows N-alkylation or arylation.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesBioactivity
Ethyl 5-methyl-4-imidazolecarboxylate C₇H₁₀N₂O₂Ethyl ester, no p-tolyl groupLower metabolic stability
4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acidC₁₂H₁₃N₃O₂Carboxylic acid at C5Enhanced enzyme binding

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